N-Acetyl-L-histidine

概要

説明

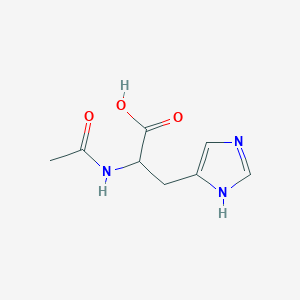

N-Acetyl-L-histidine is an organic compound belonging to the class of N-acyl-alpha amino acids. It is a derivative of histidine, where one of the hydrogens of the alpha-amino group is substituted by an acetyl group. This compound is prominently found in the brain, retina, and lens of poikilothermic vertebrates, such as fish and amphibians

準備方法

N-Acetyl-L-histidine can be synthesized from L-histidine and acetyl co-enzyme A through the action of histidine N-acetyltransferase . The reaction conditions typically involve the use of an energy-rich acetyl donor, such as acetyl co-enzyme A, and the enzyme histidine N-acetyltransferase to facilitate the transfer of the acetyl group to the histidine molecule. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .

化学反応の分析

Reaction with 4-hydroxy-2-nonenal

N-Acetyl-L-histidine reacts with 4-hydroxy-2-nonenal in pH 7.1 phosphate buffer. The main product isolated is a cyclic hemiacetal structure. This structure is formed by the addition of one of the imidazole nitrogen atoms to the alpha,beta-unsaturated aldehyde system of 4-hydroxy-2-nonenal .

Photo-oxidation

Photo oxidation of N-acetyl histidine ethyl amide, a derivative of histidine, leads to the formation of cross-links of the amino acids in the proteins . Studies indicate that tryptophan, tyrosine, and histidine side chains give rise to semi-stable peroxides when exposed to singlet oxygen .

Reaction with Hypochlorous Acid (HOCl)

N-acetyl-histidine reacts with HOCl to form a chloramine . Research indicates that histidine is less reactive towards the formation of chlorine transformation products, with the transformation taking hours to days . The second-order rate constants for amino acid degradation were found to be 0.12 M−1s−1 for N-Ac-His and 27.3 M−1s−1 for N-Ac-Tyr .

Hydrolysis

N-acetylated amino acids, such as N-acetylhistidine, can be released by an N-acylpeptide hydrolase from peptides generated by proteolytic degradation . In the eye, this compound is synthesized in the lens from L-histidine and acetyl CoA, and is hydrolyzed to acetate and histidine in the surrounding ocular fluids .

科学的研究の応用

Biochemical Properties and Synthesis

NAH is synthesized from L-histidine and acetyl-CoA through the action of N-acetyltransferase. It is characterized by high tissue concentrations and gradients between tissues and extracellular fluids, indicating its significant biological roles .

Applications in Neurobiology

2.1 Cognitive Function and Neuroprotection

Research indicates that NAH may play a role in cognitive function due to its presence in the brain of poikilothermic vertebrates. It has been hypothesized to act as a molecular water pump, facilitating water transport across cellular membranes, which may be crucial for maintaining cellular homeostasis in neural tissues .

2.2 Antioxidant Properties

NAH has been suggested to possess antioxidant properties, potentially protecting neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Applications in Ophthalmology

3.1 Molecular Water Pump Hypothesis

In the lens of fish and other poikilothermic vertebrates, NAH is involved in a unique cycling mechanism that helps regulate osmotic balance by acting as a molecular water pump. This mechanism is proposed to prevent cataract formation by maintaining lens hydration .

3.2 Cataract Prevention Studies

Studies have shown that increasing dietary histidine leads to elevated levels of NAH in the lens, correlating with reduced cataract formation in fish. This suggests that NAH might be beneficial in preventing lens opacification, thus warranting further investigation into its potential therapeutic use in ocular health .

Metabolic Role and Potential Therapeutic Uses

4.1 Role in Metabolism

NAH is involved in various metabolic processes, including the regulation of pH and metal ion chelation due to its amino acid structure . Its high concentration in tissues suggests it may play a role in metabolic signaling pathways.

4.2 Therapeutic Potential

The potential therapeutic applications of NAH include:

- Neurological Disorders: Due to its presence in the brain and potential neuroprotective effects.

- Ocular Diseases: Particularly for conditions like cataracts.

- Metabolic Disorders: As part of supplementation strategies for conditions such as metabolic syndrome or diabetes .

Table: Summary of Key Research Findings on this compound

作用機序

The mechanism of action of N-Acetyl-L-histidine involves its role as an osmolyte, helping to regulate the osmotic balance in cells. It is synthesized from L-histidine and acetyl co-enzyme A and cannot be catabolized by lens cells. Instead, it is exported to ocular fluid, where a specific acylase cleaves histidine, which is then actively taken up by the lens and re-synthesized into this compound . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface, effectively transporting water against a gradient to maintain lens transparency and prevent cataract formation .

類似化合物との比較

N-Acetyl-L-histidine is similar to other N-acyl-alpha amino acids, such as N-acetylaspartate and N-acetylcysteine. it is unique in its specific role in osmoregulation and its presence in the brain, retina, and lens of poikilothermic vertebrates . N-acetylaspartate, for example, is a major osmolyte in the brain and eye of birds and mammals, while N-acetylcysteine is known for its antioxidant properties and use in mucolytic therapy . The unique properties of this compound make it a valuable compound for studying osmoregulation and its potential therapeutic applications .

生物活性

N-Acetyl-L-histidine (NAH) is a derivative of the amino acid L-histidine, known for its significant biological roles, particularly in poikilothermic vertebrates. This article explores the biological activities of NAH, focusing on its synthesis, metabolism, and potential physiological functions based on diverse research findings.

1. Synthesis and Metabolism

This compound is synthesized from L-histidine and acetyl-CoA through the action of the enzyme histidine N-acetyltransferase (EC 2.3.1.33). The acetate group is derived from glucose metabolism, indicating a link between carbohydrate metabolism and amino acid modification. This synthesis is compartmentalized primarily in the lens and retina of poikilothermic vertebrates such as fish and amphibians, where NAH concentrations can reach millimolar levels .

Table 1: Synthesis Pathway of this compound

| Step | Reaction | Enzyme |

|---|---|---|

| 1 | L-Histidine + Acetyl-CoA → this compound + CoA | Histidine N-acetyltransferase (EC 2.3.1.33) |

| 2 | This compound → L-Histidine + Acetic Acid | NAH Deacetylase (EC 3.5.1.34) |

2. Physiological Functions

NAH plays critical roles in various physiological processes, particularly in maintaining osmotic balance and cellular hydration in tissues such as the brain and eye. Its unique properties allow it to function as a molecular water pump, potentially transporting water against osmotic gradients.

2.1 Osmoregulation

Research indicates that NAH may act as an osmolyte, helping to regulate cellular water content by facilitating the movement of water across cell membranes. This is especially important in the lens of the eye, where maintaining hydration is crucial for transparency and function. Each molecule of NAH can carry approximately 33 water molecules during its transport process, suggesting a significant role in cellular hydration dynamics .

2.2 Neuroprotective Roles

In addition to its osmoregulatory functions, NAH has been implicated in neuroprotection within the brain. Its presence in high concentrations in neural tissues suggests a protective role against oxidative stress and cellular damage . The exact mechanisms remain under investigation but may involve modulation of intracellular signaling pathways.

3. Biological Activities

The biological activities of NAH extend beyond osmoregulation and neuroprotection:

- Antioxidant Properties : NAH exhibits potential antioxidant activity, which could contribute to its neuroprotective effects by scavenging free radicals.

- Cell Signaling : It may influence various signaling pathways related to cell survival and apoptosis, although specific pathways require further elucidation.

- Metabolic Recycling : The cycling of NAH between tissues and extracellular fluid suggests a sophisticated regulatory mechanism that conserves energy while maintaining metabolic homeostasis .

4. Case Studies

Several studies have highlighted the biological significance of NAH:

- A study on goldfish demonstrated that NAH functions as a molecular water pump, effectively regulating water levels within the lens .

- Comparative analyses across species have shown varying concentrations of NAH, indicating evolutionary adaptations related to osmoregulation in aquatic environments .

5. Conclusion

This compound serves multiple biological functions primarily related to osmoregulation and neuroprotection in poikilothermic vertebrates. Its unique synthesis pathway and compartmentalized metabolism underscore its importance as a biomolecule in maintaining tissue homeostasis. Future research should focus on elucidating the specific molecular mechanisms through which NAH exerts its effects, particularly regarding its potential therapeutic applications in neurodegenerative diseases.

特性

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335440 | |

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2497-02-1 | |

| Record name | N-Acetyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。